molecular formula C24H26N2O2 B5089239 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide

Cat. No. B5089239
M. Wt: 374.5 g/mol
InChI Key: YJJHQGBSBLTPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDB, and it is an organic compound that belongs to the class of benzamides. BDB has been studied for its potential use in scientific research, specifically in the field of neuroscience.

Mechanism of Action

The mechanism of action of BDB involves its interaction with serotonin receptors and the modulation of dopamine release. BDB has been shown to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It has also been shown to inhibit the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. BDB has also been shown to increase the release of dopamine, which is thought to contribute to its psychoactive effects.
Biochemical and Physiological Effects:
BDB has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. BDB has also been shown to cause changes in mood and perception, including alterations in visual and auditory perception.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using BDB is its potential for psychoactive effects, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving BDB. One area of interest is the development of new compounds that are based on the structure of BDB but have improved pharmacological properties. Another area of interest is the use of BDB as a tool for studying the role of serotonin in the development of psychiatric disorders such as depression and anxiety. Additionally, BDB may have potential applications in the treatment of neurological disorders such as Parkinson's disease.

Synthesis Methods

The synthesis of BDB involves a series of chemical reactions that are carried out in the laboratory. The process typically begins with the reaction of 4-(diethylamino)aniline with benzoyl chloride, which results in the formation of N-(4-diethylaminophenyl)benzamide. This compound is then reacted with benzyl chloride in the presence of a base to produce 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide.

Scientific Research Applications

BDB has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. BDB has also been shown to have an effect on the release of dopamine, which is a neurotransmitter that plays a role in reward-motivated behavior.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)20-10-16-23(17-11-20)28-18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHQGBSBLTPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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